N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring attached to a carboxamide group, which is further linked to a hydroxycyclohexene moiety
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is the Influenza A virus H1N1 . This virus is a significant public health concern and remains a target for inhibition with small molecules .
Mode of Action
The compound interacts with the influenza A virus by inhibiting its replication
Biochemical Pathways
The compound is involved in the synthesis of carbocyclic nucleoside analogues . Fleeting nitrosocarbonyl intermediates are at work in this short-cut synthesis . The nucleoside derivatives were tested for their inhibitory activity against a variety of viruses .
Result of Action
The compound has shown promising antiviral activities, particularly against the Influenza A virus H1N1 . The nucleoside derivatives were tested for their inhibitory activity against a variety of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with N-[(1-hydroxycyclohex-2-en-1-yl)methyl]amine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone.
Reduction: The furan ring can be hydrogenated under catalytic conditions to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of other valuable compounds.
Comparison with Similar Compounds
N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: This compound shares a similar hydroxycyclohexene moiety but differs in the aromatic ring structure.
Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide core but differ in the substituents attached to the furan ring.
Uniqueness: N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is unique due to the combination of a hydroxycyclohexene moiety with a furan-2-carboxamide structure. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(10-5-4-8-16-10)13-9-12(15)6-2-1-3-7-12/h2,4-6,8,15H,1,3,7,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSQIDWZWDCKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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